molecular formula C24H25N3O2S B2834742 N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895651-40-8

N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2834742
M. Wt: 419.54
InChI Key: AXYDFHVXZZITTA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-d]pyrimidin-4-yl ring, a thioacetamide group, and a diethylamino group. These groups are likely to confer specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-d]pyrimidin-4-yl ring system is a fused ring system that is likely to contribute significantly to the molecule’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the thioacetamide group might undergo hydrolysis, and the diethylamino group might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the diethylamino group might make the compound basic, and the presence of the thioacetamide group might make it reactive .

Scientific Research Applications

Heterocyclic Synthesis with Activated Nitriles

A study explored the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine, among other compounds, highlighting the compound's role in the formation of diverse heterocyclic structures. These compounds were synthesized via reactions involving acetic anhydride, acid chloride, and bifunctional compounds, leading to various heterocyclic compounds like pyrazolo, chromeno, pyrimido, and thiopyrimidine derivatives. The synthesized compounds were characterized using IR, 1H-NMR, and mass spectral studies, indicating their potential for further chemical and biological applications (Elian, Abdelhafiz, & abdelreheim, 2014).

Synthesis and Biological Evaluation of Chromeno[2,3-d]pyrimidinones

Another study detailed the synthesis and biological evaluation of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones, which were synthesized from 2-cyano-N-(2-mercapto-1H-benzo[d]imidazol-5-yl)acetamide. These compounds were tested for their anti-microbial and anti-oxidant activities, showcasing the compound's utility in medicinal chemistry and potential therapeutic applications (Ravindernath, S. Reddy, & Sunil, 2013).

Novel Isoxazolyl Chromeno[2,3-d]pyrimidin-4-ones and Their Biological Activities

A further investigation into novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones highlighted their synthesis and evaluation for antimicrobial, anti-inflammatory, and analgesic activities. This study underscores the importance of such compounds in developing new therapeutic agents with potential anti-inflammatory and analgesic properties (Rajanarendar et al., 2012).

Future Directions

The future research directions for this compound could involve studying its potential uses, such as in medicine or materials science. Further studies could also explore its synthesis and reactivity .

properties

IUPAC Name

N,N-diethyl-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-4-27(5-2)21(28)15-30-24-19-14-18-8-6-7-9-20(18)29-23(19)25-22(26-24)17-12-10-16(3)11-13-17/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYDFHVXZZITTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

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